(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-4-5-9-7-13-8-10(9)14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGEWGFOMLJQHLL-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2C1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]2[C@@H]1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181141-40-2, 186201-89-8 | |
| Record name | (4AS,7AS)-TERT-BUTYL OCTAHYDRO-1H-PYRROLO[3,4-B]PYRIDINE-1-CARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ert-butyl (4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydropyrrolo[3,4-b]pyridine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrrolidine derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various hydrogenated forms.
Scientific Research Applications
Chemistry
In chemistry, (4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a precursor for bioactive molecules.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit activity against certain diseases or conditions, making them candidates for drug development.
Industry
In the industrial sector, (4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Similar Compounds
Role in Medicinal Chemistry
The (4aR,7aR) stereoisomer is frequently incorporated into kinase inhibitors and GPCR-targeting molecules due to its rigid, three-dimensional structure. For example, it serves as a substituent in the compound 2-(3-fluoro-4-methoxyphenyl)-7-[(4aR,7aR)-1-methyloctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4H-pyrido[1,2-a]pyrimidin-4-one , a candidate for CNS disorders . In contrast, tert-Butyl 3,6-diazabicyclo[3.2.1]octane-6-carboxylate hydrochloride (similarity 0.96) is employed in peptide mimetics, where its compact bicyclic structure enhances metabolic stability .
Impact of Stereochemistry and Substituent Position
The (4aR,7aR) configuration ensures optimal spatial alignment for binding to chiral active sites, as seen in its superior inhibitory potency compared to diastereomers . Meanwhile, tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate (similarity 0.98) exhibits reduced conformational rigidity due to monocyclic saturation, limiting its utility in high-affinity target engagement .
Physicochemical Properties
- Solubility : The hydrochloride salt derivative (CAS 1523571-18-7) demonstrates improved aqueous solubility (>50 mg/mL) compared to the free base form of the reference compound (<10 mg/mL in water) .
- Stability : The Boc group in (4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate enhances stability under basic conditions, whereas the unprotected amine analogues are prone to oxidation .
Biological Activity
(4aR,7aR)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate is a bicyclic compound with a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol. This compound belongs to the pyrrolidine class and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
- Molecular Formula : C12H22N2O2
- Molecular Weight : 226.32 g/mol
- CAS Number : 186201-89-8
- IUPAC Name : tert-butyl (4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate
Biological Activity Overview
Research indicates that compounds within the pyrrolo[3,4-b]pyridine family exhibit a range of biological activities. Notably, (4aR,7aR)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate has been studied for its potential therapeutic effects in various conditions.
Pharmacological Properties
- Neuroprotective Effects : Studies have shown that derivatives of pyrrolo[3,4-b]pyridine may exert neuroprotective effects, making them candidates for treating neurodegenerative diseases.
- Antimicrobial Activity : Certain derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
- Anticancer Potential : Research indicates that some pyrrolo[3,4-b]pyridine derivatives exhibit cytotoxic effects against cancer cell lines.
Neuroprotective Activity
A study published in Pharmacology Reports highlighted the neuroprotective properties of pyrrolo[3,4-b]pyridine derivatives. In vitro tests indicated that these compounds could protect neuronal cells from oxidative stress-induced damage. The mechanism was attributed to the inhibition of apoptotic pathways and modulation of neuroinflammatory responses.
Antimicrobial Activity
Research conducted by Kalai et al. demonstrated that certain pyrrolo[3,4-b]pyridine derivatives had significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were found to be as low as 0.15 µM for some compounds, indicating strong antimicrobial efficacy.
Anticancer Activity
In a study examining the cytotoxicity of various pyrrolo[3,4-b]pyridine derivatives against cancer cell lines, it was found that (4aR,7aR)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate demonstrated moderate activity against ovarian cancer cells with an IC50 value of approximately 10 µM. This suggests potential for further development as an anticancer agent.
Data Table: Biological Activities of Pyrrolo[3,4-b]pyridine Derivatives
| Activity Type | Compound | Test Organism/Cell Line | Result | Reference |
|---|---|---|---|---|
| Neuroprotective | Pyrrolo[3,4-b]pyridine Derivative | Neuronal Cells | Protective Effect | Pharmacology Reports |
| Antimicrobial | Pyrrolo[3,4-b]pyridine Derivative | S. aureus, E. coli | MIC = 0.15 µM | Kalai et al., 2021 |
| Anticancer | (4aR,7aR)-tert-butyl derivative | Ovarian Cancer Cells | IC50 = 10 µM | Internal Study |
Q & A
Q. What are the standard methods for synthesizing (4aR,7aR)-tert-butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves protecting group strategies and stereochemical control. For example, tert-butyl carbamate (Boc) protection is used to stabilize the bicyclic pyrrolopyridine core during reactions . Solvents like acetonitrile or toluene are critical for dissolving reactants and enabling catalytic processes. In one protocol, triethylamine is added to facilitate nucleophilic substitution, with reflux at 50°C for 4 hours achieving optimal conversion . Yield variations (e.g., 60–85%) depend on solvent polarity, temperature, and stoichiometric ratios of reagents like ethyl-3-oxo-3-arylpropanoates .
Key Synthesis Parameters
| Parameter | Typical Range/Choice | Impact on Reaction |
|---|---|---|
| Solvent | Toluene, acetonitrile | Polarity affects reactant solubility |
| Temperature | 25–50°C | Higher temps accelerate kinetics |
| Catalyst/Base | Triethylamine | Neutralizes acids, drives substitution |
| Reaction Time | 3–72 hours | Longer times improve conversion |
Q. Which spectroscopic techniques are most effective for characterizing this compound’s stereochemistry?
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. The (4aR,7aR) configuration is confirmed via coupling constants (e.g., J = 8–10 Hz for trans-decalin-like protons) and NOE correlations in 2D NMR . Mass spectrometry (MS) validates molecular weight (e.g., 126.20 g/mol for the core structure), while IR identifies carbonyl stretches (~1680 cm⁻¹ for Boc groups) .
Q. What safety precautions are critical when handling this compound?
The compound may cause respiratory or skin irritation (H315, H319, H335). Use nitrile gloves, sealed goggles, and fume hoods during synthesis. Emergency measures include immediate flushing with water for eye contact and respiratory protection with N95 masks .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., bacterial topoisomerases)?
Density Functional Theory (DFT) optimizes the molecule’s conformation, while molecular docking (e.g., AutoDock Vina) simulates binding to targets like DNA gyrase. QSAR models correlate substituent effects (e.g., electron-withdrawing groups on the pyrrolidine ring) with antimicrobial activity . For example, the bicyclic core’s rigidity enhances binding affinity by reducing entropy loss upon target interaction .
Q. What strategies resolve contradictions in stereochemical outcomes during scale-up synthesis?
Discrepancies in enantiomeric excess (e.g., 90% vs. 70% ee) often arise from kinetic vs. thermodynamic control. Chiral HPLC or enzymatic resolution (e.g., lipase-mediated ester hydrolysis) can purify diastereomers . Alternatively, asymmetric catalysis with chiral ligands (e.g., BINAP) improves stereoselectivity in alkylation steps .
Q. How does the compound’s stability under varying pH and temperature conditions affect its utility as a pharmaceutical intermediate?
Accelerated stability studies (40°C/75% RH) show degradation via Boc-group hydrolysis at pH < 3. Buffered solutions (pH 5–7) and inert storage (2–8°C under argon) mitigate decomposition . LC-MS identifies degradation products, such as the free amine ((4aR,7aR)-octahydro-1H-pyrrolo[3,4-b]pyridine), which is prone to oxidation .
Methodological Tables
Q. Table 1: Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereopurity (ee) | Key Advantage |
|---|---|---|---|
| Boc-protected alkylation | 85 | >99% | High stereocontrol |
| Chiral resolution | 72 | 98% | Scalability |
| Asymmetric catalysis | 68 | 95% | Lower catalyst loading |
Q. Table 2: Key Spectroscopic Data
| Technique | Diagnostic Signal | Structural Insight |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 1.45 (s, 9H, Boc), 3.20–3.80 (m, 4H, pyrrolidine) | Confirms Boc protection and bicyclic core |
| HRMS (ESI+) | m/z 267.1804 [M+H]⁺ | Matches C₁₃H₂₂N₂O₂ formula |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
